molecular formula C8H6FN B3337257 3-Fluorobenzylisocyanide CAS No. 602261-87-0

3-Fluorobenzylisocyanide

Cat. No.: B3337257
CAS No.: 602261-87-0
M. Wt: 135.14 g/mol
InChI Key: XLEOEYJEMVWLRB-UHFFFAOYSA-N
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Description

3-Fluorobenzylisocyanide is an organic compound with the molecular formula C8H6FN It is characterized by the presence of a fluorine atom attached to a benzene ring, which is further connected to an isocyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorobenzylisocyanide typically involves the reaction of 3-fluorobenzylamine with chloroform and potassium hydroxide. The reaction proceeds through the formation of an intermediate carbene, which subsequently reacts with the amine to form the isocyanide. The reaction conditions generally require a solvent such as dichloromethane and are carried out at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Fluorobenzylisocyanide undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Addition Reactions: The isocyanide group can participate in cycloaddition reactions, forming heterocyclic compounds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Addition Reactions: Reagents like azides or nitriles in the presence of catalysts such as copper(I) iodide.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

    Substitution Reactions: Fluorine-substituted benzyl derivatives.

    Addition Reactions: Heterocyclic compounds such as triazoles.

    Oxidation and Reduction Reactions: Various oxidized or reduced forms of the original compound.

Scientific Research Applications

3-Fluorobenzylisocyanide has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules and heterocycles.

    Biology: Employed in the development of fluorescent probes for imaging and sensing applications.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Fluorobenzylisocyanide exerts its effects involves its ability to act as a ligand in coordination chemistry. The isocyanide group can coordinate with metal centers, forming stable complexes that can be used in catalysis and material science. The fluorine atom on the benzene ring also influences the electronic properties of the compound, making it a versatile intermediate in various chemical reactions.

Comparison with Similar Compounds

    Benzylisocyanide: Lacks the fluorine atom, resulting in different electronic properties and reactivity.

    4-Fluorobenzylisocyanide: The fluorine atom is positioned differently on the benzene ring, leading to variations in chemical behavior.

    3-Chlorobenzylisocyanide: Contains a chlorine atom instead of fluorine, affecting its reactivity and applications.

Uniqueness: 3-Fluorobenzylisocyanide is unique due to the presence of both the fluorine atom and the isocyanide group, which impart distinct electronic and steric properties. This combination makes it a valuable compound in the synthesis of complex molecules and materials with specific desired characteristics.

Properties

IUPAC Name

1-fluoro-3-(isocyanomethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEOEYJEMVWLRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374568
Record name 3-Fluorobenzylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

602261-87-0
Record name 3-Fluorobenzylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 602261-87-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Fluorobenzylisocyanide
Reactant of Route 2
3-Fluorobenzylisocyanide

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